molecular formula C14H18N4OS B4988933 2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one

Cat. No.: B4988933
M. Wt: 290.39 g/mol
InChI Key: MWVMZCVZIHNJFJ-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one is a heterocyclic compound that contains a pyridazinone core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazinone derivative reacts with piperazine.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a variety of methods, including cross-coupling reactions such as Suzuki or Stille coupling, or through direct alkylation using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with a thiophene moiety.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a piperazine ring and a pyrimidinone core.

Uniqueness

2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one is unique due to its specific combination of a pyridazinone core, a piperazine ring, and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-16-14(19)8-13(9-15-16)18-5-3-17(4-6-18)10-12-2-7-20-11-12/h2,7-9,11H,3-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMZCVZIHNJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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